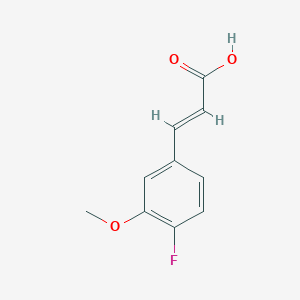

4-Fluoro-3-methoxycinnamic acid

Description

BenchChem offers high-quality 4-Fluoro-3-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDFCULNXTLOA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis Protocols for 4-Fluoro-3-methoxycinnamic Acid: An Application Guide for Researchers

Introduction

4-Fluoro-3-methoxycinnamic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in a variety of bioactive compounds, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom and methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides detailed protocols and technical insights into the primary synthetic routes for 4-Fluoro-3-methoxycinnamic acid, designed for researchers and professionals in organic synthesis and drug discovery.

Physicochemical Properties and Characterization

A thorough characterization of the final product is crucial for validating the success of the synthesis. Below are the key physicochemical properties of 4-Fluoro-3-methoxycinnamic acid.

| Property | Value |

| Chemical Formula | C₁₀H₉FO₃[1] |

| Molecular Weight | 196.18 g/mol [1] |

| CAS Number | 713-85-9[1][2] |

| Appearance | White to off-white solid |

| Melting Point | 169 - 172 °C |

Spectral Data (Predicted and from Analogous Compounds):

-

¹H NMR: Expected signals for aromatic protons, vinylic protons, and a methoxy group singlet. The vinylic protons will appear as doublets with a coupling constant characteristic of a trans configuration.

-

¹³C NMR: Resonances for the carboxylic acid carbon, aromatic carbons (with C-F couplings), vinylic carbons, and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C=C stretching of the alkene and aromatic ring, and C-O and C-F stretching.

-

Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 196.18.

Synthetic Strategies

Several classical and modern synthetic methods can be employed for the synthesis of 4-Fluoro-3-methoxycinnamic acid. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will detail four primary approaches:

-

Knoevenagel Condensation: A reliable and high-yielding method.

-

Perkin Reaction: A classic method for cinnamic acid synthesis.

-

Heck Reaction: A modern palladium-catalyzed cross-coupling approach.

-

Wittig Reaction: A versatile olefination method.

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. This is often the preferred method for synthesizing cinnamic acids due to its milder conditions and generally higher yields compared to the Perkin reaction.

Mechanistic Insight

The reaction is typically catalyzed by a weak base like pyridine, often with a co-catalyst such as piperidine. The base deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-fluoro-3-methoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product. In the Doebner modification, which uses pyridine as the solvent, the intermediate cinnamic acid dicarboxylic acid undergoes spontaneous decarboxylation to afford the final product[3].

Experimental Protocol

Reaction Scheme:

Caption: Knoevenagel condensation workflow.

Materials:

-

4-Fluoro-3-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.5-2.5 equivalents), and pyridine (as solvent).

-

To this mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl. This will neutralize the pyridine and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 4-Fluoro-3-methoxycinnamic acid.

Causality and Optimization:

-

An excess of malonic acid is used to drive the reaction to completion.

-

Pyridine serves as both the solvent and a basic catalyst. Piperidine, being a stronger base, accelerates the initial deprotonation of malonic acid.

-

The final acidification step is crucial for protonating the carboxylate salt to precipitate the free acid.

Perkin Reaction

The Perkin reaction is a classic organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid[4]. While historically significant, this method often requires high temperatures and can result in lower yields compared to the Knoevenagel condensation[5].

Mechanistic Insight

The reaction is catalyzed by the sodium or potassium salt of the carboxylic acid corresponding to the anhydride. The catalyst acts as a base to deprotonate the acetic anhydride, forming an enolate. This enolate then attacks the carbonyl carbon of the 4-fluoro-3-methoxybenzaldehyde. A series of subsequent steps, including hydrolysis and dehydration, leads to the formation of the cinnamic acid derivative.

Experimental Protocol

Reaction Scheme:

Caption: Perkin reaction workflow.

Materials:

-

4-Fluoro-3-methoxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

In a dry round-bottom flask fitted with an air condenser, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, anhydrous sodium acetate (1 equivalent).

-

Heat the mixture in an oil bath to 170-180°C for 4-5 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.

-

Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

-

After cooling, filter the solution. Make the filtrate basic with a sodium hydroxide solution.

-

Extract the basic solution with diethyl ether to remove any unreacted aldehyde.

-

Acidify the aqueous layer with concentrated HCl to precipitate the 4-Fluoro-3-methoxycinnamic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.

Causality and Optimization:

-

Anhydrous conditions are critical as moisture will hydrolyze the acetic anhydride.

-

The high reaction temperature is necessary to drive the condensation.

-

The work-up procedure involving basification and extraction is essential to separate the acidic product from non-acidic impurities.

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene[6]. This modern synthetic method offers a versatile route to cinnamic acid derivatives, often with high stereoselectivity for the trans isomer.

Mechanistic Insight

The catalytic cycle of the Heck reaction typically involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1-fluoro-2-methoxybenzene) to form a Pd(II) intermediate.

-

Alkene Coordination and Insertion: The alkene (e.g., acrylic acid or an acrylate ester) coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst.

Experimental Protocol

Reaction Scheme:

Caption: Heck reaction workflow.

Materials:

-

4-Bromo-1-fluoro-2-methoxybenzene

-

Acrylic acid (or an acrylate ester such as ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

-

A phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

A base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃)

-

A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.

-

Add the solvent, followed by 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent) and acrylic acid or its ester (1.1-1.5 equivalents).

-

Heat the reaction mixture to 80-120°C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter to remove the palladium catalyst.

-

If an acrylate ester was used, the ester must be hydrolyzed to the carboxylic acid. Add a solution of NaOH or KOH in methanol/water and stir at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Causality and Optimization:

-

The choice of palladium catalyst, ligand, base, and solvent is crucial and often requires optimization for a specific substrate.

-

The base is necessary to neutralize the hydrohalic acid formed during the catalytic cycle.

-

If an acrylate ester is used, a subsequent hydrolysis step is required.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent)[7]. This reaction is known for its reliability and the predictable stereochemistry of the resulting alkene.

Mechanistic Insight

The Wittig reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoro-3-methoxybenzaldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol

Reaction Scheme:

Caption: Wittig reaction and subsequent hydrolysis.

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide or a similar phosphonium salt

-

A strong base (e.g., sodium hydride, n-butyllithium, or sodium ethoxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

4-Fluoro-3-methoxybenzaldehyde

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol/Water

-

Hydrochloric acid (HCl)

Procedure:

-

Ylide Formation: In a dry, inert atmosphere flask, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent. Cool the suspension in an ice bath.

-

Add the strong base portion-wise to the suspension and stir until the characteristic color of the ylide appears.

-

Wittig Reaction: Add a solution of 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous NaOH or KOH solution. Stir at room temperature or heat gently until hydrolysis is complete.

-

Remove the methanol under reduced pressure and acidify the aqueous residue with HCl to precipitate the product.

-

Collect the 4-Fluoro-3-methoxycinnamic acid by filtration, wash with water, and dry.

Causality and Optimization:

-

Strictly anhydrous conditions are essential for the formation and reaction of the ylide.

-

The choice of base and solvent can influence the stereoselectivity of the alkene formation. Stabilized ylides, like the one used here, generally favor the formation of the (E)-alkene (trans).

-

The Wittig reaction typically produces an ester, which requires a final hydrolysis step to obtain the desired carboxylic acid.

Comparative Analysis of Synthesis Routes

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Typical Yields | Advantages | Disadvantages |

| Knoevenagel | 4-Fluoro-3-methoxybenzaldehyde, Malonic acid | Pyridine, Piperidine | Reflux | High | Milder conditions, good yields, one-pot decarboxylation | Use of pyridine (toxic) |

| Perkin | 4-Fluoro-3-methoxybenzaldehyde, Acetic anhydride | Sodium acetate | High temp. (170-180°C) | Moderate to Low | Readily available starting materials | Harsh conditions, lower yields, potential for side reactions |

| Heck | 4-Bromo-1-fluoro-2-methoxybenzene, Acrylic acid/ester | Pd catalyst, Phosphine ligand, Base | 80-120°C | Good to High | High functional group tolerance, good stereoselectivity | Expensive catalyst, requires inert atmosphere, potential for metal contamination |

| Wittig | 4-Fluoro-3-methoxybenzaldehyde, Phosphonium salt | Strong base (e.g., NaH) | Room temp. | Good | Reliable, predictable stereochemistry | Requires stoichiometric phosphine reagent, produces triphenylphosphine oxide byproduct, requires hydrolysis step |

Conclusion

The synthesis of 4-Fluoro-3-methoxycinnamic acid can be effectively achieved through several established synthetic methodologies. For general laboratory synthesis, the Knoevenagel condensation often provides the best balance of yield, operational simplicity, and mild reaction conditions. The Perkin reaction , while a classic, is generally less favored due to its harsh conditions and lower efficiency. For more complex syntheses where functional group tolerance is paramount, the Heck reaction offers a powerful, albeit more costly, alternative. The Wittig reaction is also a robust choice, particularly when high stereoselectivity is required, though it involves a multi-step process including ylide formation and final ester hydrolysis. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, cost, and available resources.

References

-

Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... Retrieved from [Link]

-

Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Retrieved from [Link]

-

ScienceMadness. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from [Link]

-

CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

-

PMC. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

-

Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Retrieved from [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

-

bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

YouTube. (2020). Perkin's condensation - synthesis of cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. Retrieved from [Link]

-

Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

-

SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [Link]

-

Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

-

MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.).

-

EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Retrieved from [Link]

-

RSC Publishing. (1969). The aldol stage of the Perkin reaction. Retrieved from [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

-

Repository - UNAIR. (2020). Volume 7, Issue 1, Winter 2020. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 4-Fluoro-3-methoxycinnamic Acid: A Detailed Application Note and Protocol

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that are of significant interest to researchers in medicinal chemistry and materials science. The presence of the α,β-unsaturated carboxylic acid moiety provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. The introduction of specific substituents onto the phenyl ring, such as fluorine and methoxy groups, can profoundly influence the physicochemical and biological properties of these molecules. 4-Fluoro-3-methoxycinnamic acid, in particular, is a valuable building block in the development of novel pharmaceuticals and other specialty chemicals due to the unique electronic properties conferred by its substitution pattern.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Fluoro-3-methoxycinnamic acid via the Knoevenagel condensation. This method is favored over the classical Perkin reaction due to its generally milder reaction conditions, higher yields, and greater substrate scope.[1] The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process, ensuring both reproducibility and safety.

Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[2] In this synthesis, the active methylene compound is malonic acid, and the carbonyl compound is 4-Fluoro-3-methoxybenzaldehyde. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly well-suited for the reaction of aldehydes with malonic acid.[2] This modification often leads to spontaneous decarboxylation of the intermediate, directly yielding the desired α,β-unsaturated carboxylic acid.[2]

Sources

4-Fluoro-3-methoxycinnamic Acid: A Versatile Scaffold for the Development of Bioactive Molecules

Introduction: The Strategic Importance of Fluorinated Cinnamic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of privileged scaffolds, cinnamic acids and their derivatives have consistently demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool to modulate their physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-fluoro-3-methoxycinnamic acid as a versatile building block for the synthesis of bioactive molecules, with a particular focus on its application in the development of kinase inhibitors.

The 4-fluoro-3-methoxy substitution pattern on the phenyl ring of the cinnamic acid core offers a unique combination of electronic and steric properties. The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and modulate the electron density of the aromatic ring, while the methoxy group can participate in hydrogen bonding and alter the molecule's lipophilicity. This guide will provide detailed protocols for the synthesis of 4-fluoro-3-methoxycinnamic acid and its subsequent elaboration into more complex, biologically active compounds.

Physicochemical Properties of 4-Fluoro-3-methoxycinnamic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188-192 °C |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Synthesis of 4-Fluoro-3-methoxycinnamic Acid: A Knoevenagel Condensation Approach

The Knoevenagel condensation is a robust and widely employed method for the formation of carbon-carbon double bonds, making it an ideal choice for the synthesis of cinnamic acid derivatives. This protocol details the synthesis of 4-fluoro-3-methoxycinnamic acid from the commercially available 4-fluoro-3-methoxybenzaldehyde and malonic acid.

Experimental Protocol:

Materials:

-

4-Fluoro-3-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (5 volumes).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Attach a reflux condenser and heat the mixture to 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (10 volumes).

-

Precipitation: Acidify the mixture to a pH of 2-3 with concentrated HCl to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-fluoro-3-methoxycinnamic acid.

Causality Behind Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to facilitate the deprotonation of malonic acid, forming the reactive enolate.

-

Piperidine as Catalyst: A catalytic amount of a stronger base like piperidine accelerates the initial deprotonation step, thereby increasing the reaction rate.

-

Acidification: The addition of a strong acid is crucial to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid.

Caption: Knoevenagel condensation for the synthesis of 4-fluoro-3-methoxycinnamic acid.

Application of 4-Fluoro-3-methoxycinnamic Acid in the Synthesis of Bioactive Amides

The carboxylic acid functionality of 4-fluoro-3-methoxycinnamic acid is a prime handle for further synthetic modifications, most notably through the formation of amide bonds. Amide derivatives of cinnamic acids are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[1][3] This section provides a general protocol for the synthesis of 4-fluoro-3-methoxycinnamoyl amides, which can be adapted for the synthesis of a diverse library of compounds for screening.

Activation of the Carboxylic Acid

Prior to amide coupling, the carboxylic acid must be activated to enhance its electrophilicity. A common method is the conversion to an acyl chloride.

Materials:

-

4-Fluoro-3-methoxycinnamic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic)

Procedure:

-

Suspend 4-fluoro-3-methoxycinnamic acid in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2-3 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-3-methoxycinnamoyl chloride, which can be used in the next step without further purification.

Amide Coupling

With the activated acyl chloride in hand, the amide bond can be formed by reaction with a primary or secondary amine. Alternatively, modern coupling reagents can be employed for a one-pot procedure directly from the carboxylic acid.

Materials:

-

4-Fluoro-3-methoxycinnamic acid

-

Desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-fluoro-3-methoxycinnamic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale for Reagent Selection:

-

HATU: A highly efficient and widely used coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide.

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

Caption: General scheme for the synthesis of bioactive amides from 4-fluoro-3-methoxycinnamic acid.

Application in the Development of Kinase Inhibitors

The 4-fluoro-3-methoxyphenyl moiety is a key structural feature in several potent kinase inhibitors. While a direct synthesis of a marketed drug from 4-fluoro-3-methoxycinnamic acid is not prominently documented, its structural isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a crucial intermediate in the synthesis of the third-generation EGFR inhibitor, almonertinib. This highlights the importance of the fluoro-methoxy substituted phenyl ring in achieving high affinity and selectivity for kinase targets.

The 4-fluoro-3-methoxycinnamoyl scaffold can be envisioned as a key component in the design of novel kinase inhibitors, particularly those targeting the ATP-binding site. The acrylamide moiety can act as a Michael acceptor, enabling covalent modification of a cysteine residue in the active site, a strategy employed by several successful kinase inhibitors.

Hypothetical Signaling Pathway Targeted by a Putative Inhibitor

A hypothetical kinase inhibitor derived from 4-fluoro-3-methoxycinnamic acid could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a bioactive molecule derived from 4-fluoro-3-methoxycinnamic acid.

Conclusion and Future Perspectives

4-Fluoro-3-methoxycinnamic acid represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis via the Knoevenagel condensation and the reactivity of its carboxylic acid group allow for the facile generation of diverse chemical libraries. The presence of the fluoro and methoxy substituents provides a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. While its direct application in the synthesis of currently marketed drugs is not widely reported, the prevalence of the fluoro-methoxyphenyl motif in successful kinase inhibitors underscores the potential of this scaffold in the development of next-generation therapeutics. Further exploration of the chemical space around 4-fluoro-3-methoxycinnamic acid is warranted and holds significant promise for the discovery of new and effective therapeutic agents.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2005). Discovery of novel antitubercular quinolones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4236-4239.

- De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Journal of Clinical Virology, 45(3), 161-167.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5318452, 4-Fluoro-3-methoxycinnamic acid. Retrieved January 26, 2026 from [Link].

- Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.

- Chen, Y., et al. (2020). Almonertinib (HS-10296), a novel third-generation EGFR tyrosine kinase inhibitor, overcomes T790M-induced resistance in NSCLC. Cancer Science, 111(7), 2570-2581.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Lawrence, N. J., et al. (2001).

- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.

Sources

Application Notes and Protocols for Biological Assays Involving 4-Fluoro-3-methoxycinnamic Acid Derivatives

Introduction: The Therapeutic Promise of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives, a class of compounds widely distributed in the plant kingdom, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] These activities span anti-tumor, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, presents a versatile scaffold for chemical modification to enhance biological efficacy.[4]

The introduction of fluorine atoms and methoxy groups into organic molecules is a well-established strategy in drug discovery to modulate their physicochemical and biological properties. Fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[5] This guide focuses on derivatives of 4-Fluoro-3-methoxycinnamic acid, a promising subclass of compounds for which a systematic evaluation of biological activity is crucial for advancing their therapeutic potential.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key biological assays but also the underlying scientific rationale for experimental design, ensuring a robust and reproducible evaluation of 4-Fluoro-3-methoxycinnamic acid derivatives.

Section 1: Elucidating the Mechanism of Action - Key Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by 4-Fluoro-3-methoxycinnamic acid derivatives is fundamental to characterizing their therapeutic potential. Based on the known activities of related cinnamic acid compounds, several key pathways are of particular interest.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[6] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[6] Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[7] Therefore, a primary step in evaluating novel 4-Fluoro-3-methoxycinnamic acid derivatives is to assess their ability to modulate this critical pathway.

The STAT3 Signaling Pathway: A Nexus for Cell Proliferation and Survival

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that, when aberrantly activated, contributes to tumorigenesis by promoting cell proliferation, survival, and angiogenesis.[8][9] The STAT3 signaling pathway is a promising target for cancer therapy, and its inhibition has been implicated in the antitumor activity of various natural compounds.[10] Evaluating the effect of 4-Fluoro-3-methoxycinnamic acid derivatives on STAT3 phosphorylation and its downstream targets is essential for characterizing their anticancer potential.

Section 2: Core Biological Assays for Compound Evaluation

A tiered approach to biological assays is recommended, starting with broad screening for cytotoxic and anti-proliferative effects, followed by more specific assays to elucidate the mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's biological activity typically involves determining its effect on cell viability. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[11]

2.1.1 MTT Assay Protocol

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured.[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-Fluoro-3-methoxycinnamic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plate for 3-4 hours at 37°C.[12]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.1.2 XTT Assay Protocol

Principle: The XTT assay is similar to the MTT assay but offers the advantage of forming a water-soluble formazan product, eliminating the need for a solubilization step.

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the prepared XTT reagent mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 450-500 nm with a reference wavelength of >650 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.

| Assay | Principle | Advantages | Disadvantages |

| MTT | Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases. | Well-established, cost-effective. | Requires a solubilization step, formazan crystals can be difficult to dissolve completely. |

| XTT | Reduction of XTT to soluble formazan. | Simpler protocol (no solubilization), higher sensitivity in some cases. | Reagents can be more expensive. |

Apoptosis Assays

Cinnamic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

2.2.1 Annexin V/PI Staining Protocol

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the 4-Fluoro-3-methoxycinnamic acid derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a key hallmark of metastasis.[4] The wound healing and Transwell assays are two common methods to assess the anti-migratory and anti-invasive properties of compounds.

2.3.1 Wound Healing (Scratch) Assay Protocol

Principle: This assay measures the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer of cells.

Protocol:

-

Create Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the 4-Fluoro-3-methoxycinnamic acid derivative at a non-toxic concentration.

-

Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

2.3.2 Transwell Invasion Assay Protocol

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.

Protocol:

-

Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cells in the upper chamber of the Transwell insert in a serum-free medium containing the test compound.

-

Add Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Remove Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

-

Fix and Stain: Fix the invasive cells on the lower surface of the insert with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields and calculate the average number of invasive cells.

Section 3: Advanced Assays for Mechanistic Insights

For compounds that show significant activity in the core assays, further investigation into their specific molecular targets is warranted.

NF-κB Nuclear Translocation Assay

Principle: This assay determines whether the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation (e.g., with TNF-α). This can be visualized and quantified using immunofluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat the cells with the 4-Fluoro-3-methoxycinnamic acid derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.

STAT3 Phosphorylation Assay (Western Blot)

Principle: This assay measures the level of phosphorylated STAT3 (p-STAT3) at Tyr705, which is indicative of its activation.[9]

Protocol:

-

Cell Lysis: Treat cells with the test compound and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.

In Vitro Tubulin Polymerization Assay

Principle: Some anticancer agents exert their effects by disrupting microtubule dynamics. This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules in vitro.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound.

-

Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Measure Turbidity: Monitor the increase in absorbance at 340 nm over time using a plate reader. An increase in absorbance corresponds to microtubule polymerization.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Conclusion

The systematic application of the biological assays detailed in this guide will enable a comprehensive evaluation of 4-Fluoro-3-methoxycinnamic acid derivatives. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their modes of action. This structured approach, grounded in scientific rationale and detailed protocols, will facilitate the advancement of this important class of molecules in the drug discovery pipeline.

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])

-

Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. (URL: [Link])

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (URL: [Link])

-

Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. (URL: [Link])

-

Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (URL: [Link])

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])

-

Human NF-κB Reporter Assay System. (URL: [Link])

-

Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells. (URL: [Link])

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (URL: [Link])

-

Anti-inflammatory effects of hydroxycinnamic acid derivatives. (URL: [Link])

-

Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. (URL: [Link])

-

Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (URL: [Link])

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (URL: [Link])

-

Identification of a New Series of STAT3 Inhibitors by Virtual Screening. (URL: [Link])

-

NF-κB and Therapeutic Approach. (URL: [Link])

-

Cinnamic Acid Derivatives as Anticancer Agents-A Review. (URL: [Link])

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (URL: [Link])

-

Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (URL: [Link])

-

NF-κB Signaling Pathway. (URL: [Link])

-

Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (URL: [Link])

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (URL: [Link])

-

Chelidonine Induces Concurrent Elevation of pSer-STAT3 and Bcl-2 Levels in a Mitotic Subpopulation of Human T-Leukemia/Lymphoma Cells. (URL: [Link])

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation. (URL: [Link])

-

Screening and Biological Evaluation of a Novel STAT3 Signaling Pathway Inhibitor Against Cancer. (URL: [Link])

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. (URL: [Link])

-

Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (URL: [Link])

-

Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (URL: [Link])

-

3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. (URL: [Link])

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (URL: [Link])

-

Transwell In Vitro Cell Migration and Invasion Assays. (URL: [Link])

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

-

Transwell Cell Migration and Invasion Assay Guide. (URL: [Link])

-

Bioassays for anticancer activities. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length [mdpi.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Fluoro-3-methoxycinnamic Acid in Material Science Research

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Fluorinated Cinnamic Acid Derivative

4-Fluoro-3-methoxycinnamic acid is a substituted aromatic organic compound with significant potential as a versatile building block in material science. Its structure, featuring a reactive acrylic acid moiety, a methoxy group, and a strategically placed fluorine atom, offers a unique combination of properties that can be harnessed for the development of advanced materials. The cinnamic acid backbone is a well-established platform for creating polymers with applications ranging from industrial plastics to biomedical devices[1]. The introduction of a fluorine atom is a known strategy to modulate key physical properties such as dielectric anisotropy, viscosity, and thermal stability in liquid crystals and other organic materials[2].

This document provides a comprehensive guide to the potential applications of 4-Fluoro-3-methoxycinnamic acid in material science, with a focus on its use as a monomer for specialty polymers, a core component of liquid crystalline materials, and a precursor for materials with interesting optical properties. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for further research and development.

Physicochemical Properties and Handling

| Property | Value (Predicted) | Source/Analogy |

| Molecular Formula | C₁₀H₉FO₃ | - |

| Molecular Weight | 196.18 g/mol | - |

| Appearance | White to off-white crystalline powder | Analogy to similar cinnamic acid derivatives |

| Melting Point | 180-185 °C | Extrapolated from related compounds |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | General solubility of cinnamic acids |

| Storage | Store in a cool, dry place away from light | Standard for organic acids |

Safety Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application I: Synthesis of Advanced Polymers

The presence of both a carboxylic acid group and a polymerizable double bond makes 4-Fluoro-3-methoxycinnamic acid an excellent candidate for the synthesis of a variety of polymers. These polymers can exhibit unique properties due to the presence of the fluoro and methoxy substituents. Cinnamic acid and its derivatives are known to be valuable building blocks for advanced polymers such as polyesters and polyamides[1][3].

A. Poly(4-fluoro-3-methoxycinnamate): A Thermotropic Liquid Crystalline Polyester

This protocol describes the synthesis of a homopolyester from 4-Fluoro-3-methoxycinnamic acid. The resulting polymer is expected to exhibit thermotropic liquid crystalline properties, a characteristic observed in polymers derived from other substituted cinnamic acids[4]. The fluorine substitution can enhance the thermal stability and influence the mesophase behavior.

Reaction Principle: The synthesis proceeds via a high-temperature polycondensation reaction, where the carboxylic acid groups react to form ester linkages, creating a long-chain polyester.

Figure 1: General workflow for the polycondensation of 4-Fluoro-3-methoxycinnamic acid.

Experimental Protocol:

-

Monomer Preparation: Ensure 4-Fluoro-3-methoxycinnamic acid is of high purity (>99%). Dry the monomer under vacuum at 60°C for 24 hours before use.

-

Polymerization Setup: Place the dried monomer (e.g., 5 g) in a polymerization tube equipped with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a vacuum line.

-

Initial Heating: Heat the reaction vessel to a temperature just above the melting point of the monomer (e.g., 190°C) under a slow stream of nitrogen to create an inert atmosphere.

-

Polycondensation: Once the monomer has melted, increase the temperature to 220-250°C and apply a high vacuum (e.g., <1 Torr). The viscosity of the melt will increase as the polymerization proceeds.

-

Reaction Monitoring: Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved. The removal of water byproduct drives the reaction to completion.

-

Polymer Isolation: Cool the reaction vessel to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitated into a non-solvent like methanol to purify it.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 80°C to a constant weight.

Expected Polymer Properties (Hypothetical):

| Property | Expected Value | Rationale |

| Glass Transition Temperature (Tg) | 120-140 °C | Rigid backbone structure |

| Melting Temperature (Tm) | 250-280 °C | Potential for high crystallinity |

| Liquid Crystalline Range | 280-320 °C (Nematic) | Analogy to other cinnamic acid-based polyesters[4] |

| Decomposition Temperature (Td) | > 350 °C | Fluorine substitution can enhance thermal stability |

B. Photocrosslinkable Polymers

The carbon-carbon double bond in the cinnamic acid moiety can undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking. This property is highly valuable for creating photoresists, negative-tone imaging materials, and biocompatible hydrogels[5][6].

Reaction Principle: Upon UV irradiation, the double bonds of adjacent cinnamate groups react to form cyclobutane rings, creating a crosslinked network. This process can often proceed without the need for a photoinitiator[5].

Figure 2: Schematic of the photocrosslinking process for a polymer containing 4-Fluoro-3-methoxycinnamate side chains.

Protocol for Incorporating into a Polymer Backbone and Photocrosslinking:

-

Monomer Synthesis: First, the carboxylic acid of 4-Fluoro-3-methoxycinnamic acid needs to be converted to a more reactive form, such as an acid chloride or ester, to be attached to a polymer backbone (e.g., a polymer with hydroxyl or amine side groups).

-

Polymer Modification: React the activated 4-Fluoro-3-methoxycinnamic acid derivative with a polymer like poly(vinyl alcohol) or a custom-synthesized copolymer containing reactive side chains.

-

Film Casting: Dissolve the resulting photosensitive polymer in a suitable solvent and cast a thin film on a substrate (e.g., glass or silicon wafer) using spin-coating or solution casting.

-

Photocrosslinking: Expose the film to UV light (e.g., using a 254 nm UV lamp) through a photomask to create a patterned structure. The exposure time will depend on the light intensity and the desired degree of crosslinking.

-

Development: Immerse the exposed film in a suitable solvent to dissolve the unexposed regions, leaving behind the crosslinked pattern.

Application II: Organic Electronics

The extended π-conjugated system of 4-Fluoro-3-methoxycinnamic acid makes it and its derivatives potential candidates for use in organic electronics, such as in organic field-effect transistors (OFETs)[7][8]. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can be used to tune the electronic properties of the resulting materials.

Hypothetical Use as a Semiconductor in an OFET

While 4-Fluoro-3-methoxycinnamic acid itself may not be the primary semiconducting layer, it can be incorporated into larger conjugated molecules or polymers designed for this purpose. The following is a general protocol for fabricating and testing an OFET, where a hypothetical polymer derived from 4-Fluoro-3-methoxycinnamic acid is used as the active layer.

Device Architecture and Fabrication Workflow:

Figure 3: A typical workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.

Experimental Protocol:

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer (e.g., 300 nm) as the gate and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

-

Semiconductor Deposition: Prepare a solution of the 4-Fluoro-3-methoxycinnamic acid-containing polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene). Spin-coat the solution onto the SiO₂ surface to form a thin film (e.g., 50 nm).

-

Thermal Annealing: Anneal the film at an optimized temperature (e.g., 100-150°C) under a nitrogen atmosphere to remove residual solvent and improve the molecular ordering.

-

Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask onto the organic semiconductor layer using thermal evaporation. The channel length and width are defined by the shadow mask.

-

Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Expected Performance Metrics (Hypothetical):

| Parameter | Expected Range | Rationale |

| Field-Effect Mobility (µ) | 10⁻³ - 10⁻² cm²/Vs | Typical range for new solution-processed organic semiconductors |

| On/Off Current Ratio | > 10⁴ | Desirable for switching applications |

| Threshold Voltage (Vt) | -10 to +10 V | Dependent on the interface and material properties |

Application III: Nonlinear Optical Materials

Organic molecules with donor and acceptor groups connected by a π-conjugated bridge can exhibit significant nonlinear optical (NLO) properties[9][10]. The structure of 4-Fluoro-3-methoxycinnamic acid, with its methoxy (donor) and carboxylic acid/acrylate (acceptor-like) functionalities linked by the phenyl and vinyl groups, suggests potential for second or third-order NLO activity.

Rationale for NLO Properties: The intramolecular charge transfer from the methoxy group to the acrylic acid moiety, facilitated by the conjugated system, can lead to a large molecular hyperpolarizability. The fluorine atom can further enhance this effect by modifying the electronic distribution.

Protocol for Screening NLO Properties (Kurtz-Perry Powder Technique):

This is a common method for the initial screening of second-harmonic generation (SHG) efficiency in powdered crystalline materials.

-

Sample Preparation: Grind a high-purity crystalline sample of 4-Fluoro-3-methoxycinnamic acid into a fine powder. Sieve the powder to obtain a specific particle size range (e.g., 100-150 µm).

-

Experimental Setup: Use a pulsed laser (e.g., Nd:YAG at 1064 nm) as the fundamental light source. Direct the laser beam onto the powdered sample.

-

SHG Detection: Use a photomultiplier tube to detect any light generated at the second-harmonic wavelength (532 nm). A monochromator or a filter is used to separate the second-harmonic signal from the fundamental beam.

-

Data Analysis: Compare the intensity of the SHG signal from the sample to that of a standard NLO material (e.g., potassium dihydrogen phosphate, KDP) under the same conditions to estimate the relative SHG efficiency.

A significant SHG signal would indicate that 4-Fluoro-3-methoxycinnamic acid crystallizes in a non-centrosymmetric space group and possesses a notable second-order NLO response, making it a candidate for further investigation in NLO devices.

Conclusion

4-Fluoro-3-methoxycinnamic acid represents a promising, yet largely unexplored, building block for material science. Based on the well-established chemistry of cinnamic acid and the predictable influence of its substituents, this compound is a strong candidate for the development of advanced polymers with tailored thermal and optical properties, organic semiconductors, and nonlinear optical materials. The protocols and potential properties outlined in this document provide a solid foundation for researchers to begin exploring the capabilities of this versatile molecule.

References

-

RSC Publishing. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Retrieved from [Link]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photocrosslinkable Biomaterials for 3D Bioprinting: Mechanisms, Recent Advances, and Future Prospects. Retrieved from [Link]

-

Frontiers. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Organic field-effect transistors. Retrieved from [Link]

- Google Patents. (n.d.). CN108863773A - The preparation method of 3- methoxy cinnamic acid.

-

SciELO. (n.d.). Blue Glow Sticks: Cinnamic Acids and Arylacrylonitriles with Liquid-Crystalline Properties and Highly Fluorescent. Retrieved from [Link]

-

RSC Publishing. (n.d.). Polymer Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic field-effect transistor. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Properties of Coumaric Acid Derivative Homo-Polymers. Retrieved from [Link]

-

YouTube. (2025). L 07 Organic Field-Effect Transistors (OFET). Retrieved from [Link]

-

OUCI. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]

-

JICS. (2022). Organic Field Effect Transistors. Retrieved from [Link]

-

DTIC. (n.d.). Materials for Nonlinear Optics Chemical Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly[propargyl(3-methoxy-4-propyloxy)cinnamate]: a Polymer from a Natural Product. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

PubMed Central. (n.d.). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Retrieved from [Link]

-

Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved from [Link]

-

RSC Publishing. (n.d.). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-cinnamate. Retrieved from [Link]

-

PubMed Central. (n.d.). Photocrosslinkable natural polymers in tissue engineering. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and properties of coumaric acid derivative homo-polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]

- 6. Photocrosslinkable natural polymers in tissue engineering [ouci.dntb.gov.ua]

- 7. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 4-Fluoro-3-methoxycinnamic Acid Synthesis

Welcome to the technical support center dedicated to the synthesis of 4-Fluoro-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the technical expertise to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of 4-Fluoro-3-methoxycinnamic acid and its analogs is predominantly achieved through two classical organic reactions: the Perkin reaction and the Knoevenagel condensation.[1][2] Each method presents a unique set of advantages and challenges. The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, is a well-established route.[3] The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, often offers a milder and higher-yielding alternative.[4][5] This guide will delve into the intricacies of both, providing a robust framework for troubleshooting and optimization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low Yield in the Perkin Reaction

Question: My synthesis of 4-Fluoro-3-methoxycinnamic acid via the Perkin reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Perkin reaction for substituted cinnamic acids are a frequent challenge.[6] Several factors can contribute to this issue. Let's break down the common culprits and their solutions:

-

Incomplete Reaction: The Perkin reaction often demands high temperatures, typically in the range of 160-180°C, and extended reaction times of 4 to 10 hours to reach completion.[6] It is crucial to ensure your reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the point of maximum product formation.

-

Moisture Contamination: The presence of water can significantly hamper the reaction by hydrolyzing the acetic anhydride and deactivating the sodium acetate catalyst.[6] It is imperative to use anhydrous sodium acetate and thoroughly dry all glassware prior to use.

-

Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of acetic anhydride is often employed to drive the reaction forward. A commonly used molar ratio for aldehyde to acetic anhydride to sodium acetate is approximately 1:1.5:0.6.[6]

-

Competing Side Reactions: Undesirable side reactions, such as the aldol condensation of the aldehyde or the self-condensation of the anhydride, can consume starting materials and reduce the yield of the desired product.[6]

-

Influence of Substituents: The electronic nature of the substituents on the benzaldehyde ring can influence the reaction rate and yield. Electron-donating groups, like the methoxy group in your starting material, can sometimes lead to lower yields compared to aldehydes with electron-withdrawing groups.[7]

Issue 2: Formation of Resinous Byproducts in the Perkin Reaction

Question: I'm observing the formation of a dark, tar-like substance in my Perkin reaction mixture. What is this, and how can I prevent it?

Answer: The formation of resinous or tar-like byproducts is a known complication in the Perkin reaction, particularly with prolonged heating at elevated temperatures.[6] These are typically polymeric materials arising from various side reactions.

Strategies for Minimization:

-

Strict Temperature and Time Control: Avoid excessively high temperatures or unnecessarily long reaction times, as these conditions promote polymerization. Precise temperature control and monitoring the reaction to completion are key.

-

Consider Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times in some Perkin-type reactions, which can, in turn, minimize the formation of byproducts.[8]

-

Purification Strategy: After the reaction, the unreacted aldehyde can often be removed by steam distillation after making the mixture basic with sodium bicarbonate. The desired 4-Fluoro-3-methoxycinnamic acid can then be precipitated by acidification.[9]

Issue 3: Low Yield and Impurities in the Knoevenagel Condensation

Question: I've switched to the Knoevenagel condensation to synthesize 4-Fluoro-3-methoxycinnamic acid, but I'm still facing low yields and the presence of significant impurities. How can I optimize this reaction?

Answer: The Knoevenagel condensation is generally a more facile and higher-yielding method for preparing cinnamic acids.[9] However, optimization is still critical for achieving high purity and yield.

Common Pitfalls and Optimization Strategies:

-